(4-Bromophenyl)hydrazine

Vue d'ensemble

Description

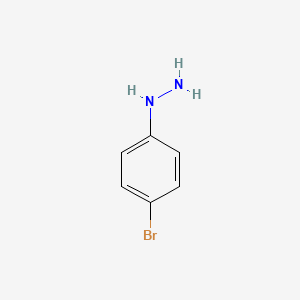

(4-Bromophenyl)hydrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (4-Bromophenyl)hydrazine typically involves the following steps:

Diazotization: The starting material, 4-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using a reducing agent such as zinc powder in the presence of hydrochloric acid to yield this compound

Industrial Production Methods

In industrial settings, the preparation method involves similar steps but is optimized for higher yields and purity. The process includes:

Diazotization: Maintaining strong acidity using concentrated hydrochloric acid to ensure complete reaction.

Reduction: Using zinc powder and concentrated hydrochloric acid as the reducing agent, which offers good reduction performance and high yield.

Purification and Salification: The product is purified and converted to its hydrochloride salt using acetone for leaching, resulting in high purity and stable product.

Analyse Des Réactions Chimiques

Condensation Reactions

(4-Bromophenyl)hydrazine readily undergoes condensation with carbonyl compounds (aldehydes, ketones) to form hydrazones, which serve as precursors for further transformations.

Table 1: Condensation Reactions of this compound

Mechanistic Insight :

-

The reaction with aldehydes involves nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration to form hydrazones.

-

In multicomponent reactions (e.g., with aldehydes and β-ketoesters), this compound facilitates the formation of bis-pyrazolones via Knoevenagel adducts and subsequent cyclization .

Substitution Reactions

The bromine atom on the aromatic ring enables nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Table 2: Substitution Reactions of this compound

Key Findings :

-

The bromine substituent enhances electrophilicity at the para position, enabling efficient cross-coupling (e.g., Suzuki, Buchwald-Hartwig) .

-

Direct substitution with amines requires elevated temperatures and polar aprotic solvents .

Cyclization Reactions

This compound is pivotal in synthesizing nitrogen-containing heterocycles.

Table 3: Cyclization Reactions of this compound

Mechanistic Pathways :

-

Cyclization with β-diketones proceeds via enolization and intramolecular dehydration .

-

Oxidative cyclization with iodine/DMSO involves generation of a diazene intermediate, followed by ring closure .

Functionalization via Diazotization

The hydrazine moiety can be converted to diazonium salts, enabling diverse transformations.

Table 4: Diazotization-Based Reactions

Applications :

-

Diazonium salts serve as intermediates for introducing cyano, iodo, or hydroxyl groups .

-

Azo derivatives exhibit utility in dye synthesis and coordination chemistry .

Biological Activity and Derivatives

Functionalized derivatives of this compound show notable bioactivity:

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (4-Bromophenyl)hydrazine typically involves the diazotization of 4-bromoaniline followed by reduction. The preparation method has been refined to enhance yield and purity, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. This method yields high-purity products suitable for further applications in research and industry .

Antimicrobial Activity

Recent studies have indicated that this compound derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against various bacterial strains, with some derivatives demonstrating enhanced activity due to the presence of the bromine atom, which can improve the compound's interaction with microbial targets .

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound-based compounds. In assays such as the DPPH method, certain derivatives exhibited significant free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Antimalarial and Antileishmanial Activities

Hydrazine derivatives have been evaluated for their antimalarial and antileishmanial activities. For example, specific compounds derived from this compound demonstrated promising results against Plasmodium berghei, indicating potential for development into therapeutic agents for malaria .

Pharmaceutical Intermediates

This compound hydrochloride is widely used as a reagent in the synthesis of various pharmaceutical compounds, including acylsulfonamides and acylsulfamides. Its role as an intermediate facilitates the development of drugs with improved efficacy and reduced side effects .

Material Science

In materials science, this compound is employed in the synthesis of polymers and composites that exhibit desirable thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15.0 | |

| Compound B | Antioxidant | 20.5 | |

| Compound C | Antimalarial | 48.4 | |

| Compound D | Antileishmanial | 30.0 |

Case Study 1: Synthesis of Antimicrobial Agents

A series of this compound derivatives were synthesized to evaluate their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study revealed that modifications to the hydrazine structure significantly influenced antimicrobial activity, leading to the identification of several potent candidates for further development.

Case Study 2: Evaluation of Antioxidant Activity

In a comparative study assessing the antioxidant properties of various hydrazine derivatives using the DPPH assay, it was found that compounds containing this compound exhibited superior scavenging activity compared to traditional antioxidants, suggesting their potential use in nutraceutical formulations.

Mécanisme D'action

The mechanism of action of (4-Bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylhydrazine: Lacks the bromine substitution, making it less reactive in certain reactions.

4-Chlorophenylhydrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

4-Fluorophenylhydrazine: Contains a fluorine atom, which affects its chemical properties and reactivity.

Uniqueness

(4-Bromophenyl)hydrazine is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific synthetic applications. The bromine atom also influences the compound’s physical and chemical properties, making it distinct from other phenylhydrazine derivatives .

Activité Biologique

(4-Bromophenyl)hydrazine, a compound with the molecular formula CHBrN, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: diazotization of 4-bromoaniline followed by reduction. The method ensures high purity and yield, with reported yields exceeding 38% and purities above 99% as determined by high-performance liquid chromatography (HPLC) .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. It has been shown to exhibit significant antibacterial and antifungal activities against various strains. For instance, a study demonstrated that compounds derived from this compound displayed enhanced antibacterial effects compared to standard antibiotics . The presence of the bromine atom in its structure is believed to enhance these effects due to increased lipophilicity and electron-withdrawing properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| (4-Bromophenyl)thiosemicarbazide | Bacillus subtilis | 18 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methods such as DPPH and ABTS assays. These studies indicate that while it exhibits antioxidant activity, it is generally lower than that of standard antioxidants like ascorbic acid and butylated hydroxytoluene . The antioxidant activity is attributed to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

Potential Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. A study utilizing molecular modeling suggested that derivatives of this compound could interact with cancer cell targets effectively, leading to apoptosis in malignant cells . The mechanism appears to involve the inhibition of specific enzymes related to cancer progression.

Case Study: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 50 µM. This suggests potential for further development as an anticancer agent.

Propriétés

IUPAC Name |

(4-bromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRESDXFFSNBDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207631 | |

| Record name | p-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-21-9 | |

| Record name | (4-Bromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of (4-Bromophenyl)hydrazine in current research?

A1: this compound is widely utilized as a reagent in synthesizing various organic compounds. In particular, it serves as a crucial starting material in the Fischer indole synthesis, a prominent method for creating indole derivatives. [, , , ]

Q2: Can you provide an example of this compound's role in the synthesis of a specific compound?

A2: Certainly. Researchers employed this compound in synthesizing [1,5′-3H2]naltrindole, a δ‐receptor‐selective opioid antagonist. [] They utilized a Fischer indole synthesis starting with this compound and 1-bromonaltrexone to create a brominated precursor, which was then further modified to achieve the desired labeled compound.

Q3: How does the bromine substituent on the phenyl ring influence the reactivity of this compound?

A3: While the provided research papers don't delve into the specific reactivity changes caused by the bromine substituent, it's important to note that halogens like bromine can impact the electronic properties of aromatic rings. This, in turn, can influence the reactivity of the attached functional group (in this case, the hydrazine moiety). Further investigation beyond the scope of these papers would be needed to elaborate on the specific effects on this compound.

Q4: What characterization techniques are typically used to confirm the synthesis of compounds derived from this compound?

A4: Researchers commonly employ a combination of techniques to confirm the identity and purity of synthesized compounds. The provided research papers showcase the use of:

- Spectroscopy: UV, IR, 1H NMR, and 13C NMR spectroscopy are frequently used to analyze the structure and bonding of the synthesized molecules. [, , ]

- Elemental analysis: This technique verifies the elemental composition of the synthesized compounds, ensuring they match the expected formula. [, ]

Q5: Are there any documented studies on the antimicrobial activity of compounds synthesized using this compound?

A5: Yes, there is at least one study that investigated the antimicrobial activity of a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds. Researchers used the Bayer-Kirby method to assess their effectiveness against various microorganisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.